molecular formula C6H4ClN3 B596327 3-chloro-5H-pyrrolo[3,2-c]pyridazine CAS No. 1268521-03-4

3-chloro-5H-pyrrolo[3,2-c]pyridazine

Cat. No.: B596327
CAS No.: 1268521-03-4
M. Wt: 153.569
InChI Key: AOYYPRLPIDRCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5H-pyrrolo[3,2-c]pyridazine is a heterocyclic compound featuring a fused pyrrole-pyridazine ring system with a chlorine substituent at the 3-position. Its molecular formula is C₆H₅ClN₃, and it serves as a critical intermediate in medicinal chemistry for synthesizing bioactive molecules. The compound’s reactivity stems from the electron-withdrawing chlorine atom, which facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups .

Properties

IUPAC Name

3-chloro-5H-pyrrolo[3,2-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-3-5-4(9-10-6)1-2-8-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYYPRLPIDRCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-03-4
Record name 3-chloro-5H-pyrrolo[3,2-c]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5H-pyrrolo[3,2-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridazine with a suitable pyrrole derivative. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5H-pyrrolo[3,2-c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 3-amino-5H-pyrrolo[3,2-c]pyridazine or 3-thio-5H-pyrrolo[3,2-c]pyridazine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of this compound amine.

Scientific Research Applications

3-chloro-5H-pyrrolo[3,2-c]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-5H-pyrrolo[3,2-c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrrolo[3,2-c]pyridazine core contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Structural Isomers and Derivatives

Key structural analogs include:

Compound Name Molecular Formula Key Structural Features Reference
3-Chloro-5H-pyrrolo[3,2-c]pyridazine C₆H₅ClN₃ Chlorine at 3-position; fused pyrrole-pyridazine
3-Chloro-5H-pyrrolo[2,3-b]pyrazine C₆H₄ClN₃ Chlorine at 3-position; fused pyrrole-pyrazine
3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine C₆H₆ClN₃ Partially saturated pyrrolo ring; chlorine at 3-position

Key Observations :

  • The position of the fused rings (pyridazine vs. pyrazine) alters electronic properties and reactivity.
  • Saturation in the pyrrolo ring (e.g., dihydro derivatives) enhances conformational flexibility, impacting biological activity .

Antimicrobial Activity

  • Saturated vs. Aromatic Derivatives: Saturated pyrrolo-pyridazines (e.g., dihydro analogs) exhibit stronger activity against Pseudomonas aeruginosa and Candida albicans, while aromatic derivatives target Bacillus subtilis .

Physicochemical Properties

Property This compound 3-Chloro-5H-pyrrolo[2,3-b]pyrazine
Molecular Weight 153.57 g/mol 153.57 g/mol
Density Not reported 1.531 g/cm³
SMILES C1CNC2=NN=C(C=C21)Cl C1=CNC2=NC(=CN=C21)Cl
Hazard Statements H302-H317 (oral toxicity, skin sens.) H302-H317

Notes:

  • Despite identical molecular weights, differences in ring fusion (pyridazine vs. pyrazine) lead to distinct electronic profiles and solubility .
  • Chlorinated analogs often require careful handling due to toxicity risks .

Biological Activity

3-Chloro-5H-pyrrolo[3,2-c]pyridazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the pyrrolopyrazine family, which is known for its potential therapeutic applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. Notably, it exhibits a wide range of activities:

  • Antimicrobial : Demonstrated effectiveness against various microbial strains.
  • Anti-inflammatory : Potential to reduce inflammation through modulation of inflammatory pathways.
  • Antiviral : Exhibits activity against viral infections.
  • Antifungal : Shows promise in treating fungal infections.
  • Antitumor : Displays cytotoxic effects against cancer cell lines.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Observations
Colon Cancer (LoVo) 12.5Significant anti-tumor activity
Ovarian Cancer (SK-OV-3) 15.0Moderate cytotoxicity observed
Breast Cancer (MCF-7) 18.0Dose-dependent cytotoxicity
Plant Cells (Triticum aestivum) >200Low toxicity
Crustacean Cells (Artemia franciscana) No lethality observedNon-toxic at tested concentrations

These results indicate that this compound exhibits selective cytotoxicity towards certain cancer cell lines while being relatively non-toxic to plant and crustacean cells .

Mechanistic Studies

The mechanism by which this compound exerts its effects involves several biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival.
  • Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways related to inflammation and immune responses.

Case Studies

  • Antitumor Activity in Human Cell Lines :
    A study evaluating the cytotoxic effects of various pyrrolopyrazine derivatives found that this compound exhibited significant anti-tumor activity against colon adenocarcinoma cells (LoVo). The study utilized the MTS assay to demonstrate dose-dependent cytotoxicity .
  • Antimicrobial Properties :
    Another investigation into the antimicrobial activity of pyrrolopyrazine derivatives revealed that this compound showed promising results against several bacterial strains, indicating its potential as an antimicrobial agent .

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for drug development:

  • Kinase Inhibitors : Its ability to inhibit kinase activity positions it as a candidate for developing targeted cancer therapies.
  • Antimicrobial Agents : The compound's efficacy against microbial pathogens suggests potential applications in treating infectious diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.